Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Probing the Nexus of Neuroendocrine Control
The neuroendocrine system, a complex network of hormonal and neuronal signals, governs fundamental physiological processes, with reproduction being a cornerstone. At the apex of this control is the decapeptide Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH).[1] Synthesized and released in a pulsatile manner by specialized hypothalamic neurons, GnRH acts as the primary regulator of the hypothalamic-pituitary-gonadal (HPG) axis. It stimulates pituitary gonadotrope cells to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn orchestrate gonadal function.[2]
The native GnRH peptide has the sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.[1] The interaction of GnRH with its cognate receptor, the GnRH receptor (GnRHR), a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events crucial for gonadotropin synthesis and release.[2][3] Given its pivotal role, the GnRH-GnRHR system is a major target for therapeutic intervention in reproductive medicine and for investigating the fundamental mechanisms of neuroendocrine control.[3][4]
Synthetic analogs of GnRH, created by modifying its amino acid sequence, are invaluable tools for this research. This guide focuses on Des-tyr(5)-LHRH , an analog lacking the tyrosine residue at position 5. This specific modification provides a unique tool to dissect the molecular interactions governing receptor binding and activation. Understanding the role of each amino acid, such as Tyrosine-5, is critical for designing novel agonists and antagonists and for elucidating the precise mechanics of receptor signaling.[5]
PART 1: Application Notes
Mechanism of Action: The Critical Role of Tyrosine-5
The GnRH receptor is a member of the Gq/11-coupled GPCR family.[2][3] Binding of an agonist like native LHRH triggers a conformational change in the receptor, activating the Gαq/11 subunit. This initiates a well-characterized signaling cascade involving phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of Ca2+ from intracellular stores, a key second messenger in gonadotropin secretion.[2][6]
// Nodes
LHRH [label="LHRH / GnRH Agonist", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Destyr5 [label="Des-tyr(5)-LHRH\n(Investigational Analog)", fillcolor="#FBBC05", fontcolor="#202124"];
GnRHR [label="GnRH Receptor (GPCR)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];
Gq11 [label="Gαq/11", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
PLC [label="Phospholipase C (PLC)", fillcolor="#F1F3F4", fontcolor="#202124"];
PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"];
DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"];
ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"];
Ca2 [label="↑ Intracellular Ca²⁺", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
PKC [label="Protein Kinase C (PKC)", fillcolor="#F1F3F4", fontcolor="#202124"];
Response [label="Gonadotropin\n(LH/FSH) Synthesis\n& Secretion", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
LHRH -> GnRHR [label="Binds & Activates"];
Destyr5 -> GnRHR [label="Binds (Altered Affinity/\nEfficacy)", style=dashed];
GnRHR -> Gq11 [label="Activates"];
Gq11 -> PLC [label="Activates"];
PLC -> PIP2 [label="Cleaves"];
PIP2 -> IP3;
PIP2 -> DAG;
IP3 -> ER [label="Binds to Receptor"];
ER -> Ca2 [label="Releases Ca²⁺"];
DAG -> PKC [label="Activates"];
Ca2 -> Response;
PKC -> Response;
// Layout adjustments
{rank=same; LHRH; Destyr5;}
{rank=same; GnRHR;}
{rank=same; Gq11;}
{rank=same; PLC; PIP2;}
{rank=same; IP3; DAG;}
{rank=same; ER; PKC;}
{rank=same; Ca2;}
{rank=same; Response;}
}
endom
Caption: GnRH Receptor Signaling Pathway.
The tyrosine residue at position 5 (Tyr5) of the LHRH decapeptide plays a crucial, though not solitary, role in this process. Structural and mutagenesis studies suggest that Tyr5 is involved in forming key contacts within the receptor's binding pocket. Specifically, it is thought to interact with residues at the extracellular end of the transmembrane helices, contributing to the stabilization of the active receptor conformation.[3]
Causality of Removing Tyr5:
The removal of Tyr5 to create Des-tyr(5)-LHRH is expected to significantly alter its pharmacological profile. The absence of the Tyr5 side chain likely:
-
Reduces Binding Affinity: The loss of key hydrogen bonds or hydrophobic interactions with the receptor will probably decrease the analog's ability to bind, resulting in a higher dissociation constant (Kd) or IC50 value compared to native LHRH.
-
Decreases Efficacy: Even if binding occurs, the lack of Tyr5 may impair the analog's ability to induce the precise conformational change required for efficient G-protein coupling and activation. This would classify Des-tyr(5)-LHRH as a partial agonist (eliciting a submaximal response) or a competitive antagonist (binding to the receptor but failing to activate it, thereby blocking the native ligand).
Therefore, Des-tyr(5)-LHRH serves as an excellent probe for investigating the structural requirements for GnRHR activation. By comparing its effects to native LHRH, researchers can quantify the contribution of the Tyr5 residue to receptor affinity and signal transduction.
Experimental Design Considerations
Choice of Model System
The selection of an appropriate experimental model is paramount for obtaining meaningful data.
| Model System | Advantages | Disadvantages | Primary Application |
| Primary Pituitary Cultures | Physiologically relevant; contain native cell populations. | Heterogeneous cell population; difficult to maintain; limited quantity. | Studying integrated pituitary response. |
| Immortalized Cell Lines (e.g., αT3-1, HEK293-GnRHR) | Homogeneous population; easy to culture and transfect; high-throughput screening. | May not fully recapitulate native signaling; potential for receptor overexpression artifacts. | Receptor binding assays, second messenger analysis (Ca2+), initial compound screening. |
| In Vivo Rodent Models (e.g., GnRH-GFP mice) | Systemic physiological context; allows study of HPG axis feedback loops.[7] | Complex; expensive; ethical considerations; anesthesia can affect neuronal activity.[7] | Studying effects on LH/FSH pulsatility, neuronal firing patterns, and behavioral outcomes.[8][9] |
Peptide Handling and Preparation: Ensuring Integrity
Peptides are sensitive molecules requiring careful handling to ensure their stability and activity.
-
Storage: Lyophilized peptides like Des-tyr(5)-LHRH should be stored at -20°C or, for long-term storage, at -80°C in a desiccated environment.[10][11][12][13] Before opening, the vial must be equilibrated to room temperature to prevent condensation and moisture uptake, which can degrade the peptide.[10][14]
-
Solubilization: A universal solvent does not exist for all peptides.[10][14] A step-wise approach is recommended. First, attempt to dissolve a small test amount in sterile, distilled water. If solubility is poor, which can be common for hydrophobic peptides, adding a small amount of an organic solvent like DMSO or DMF, followed by dilution with aqueous buffer, is a standard approach.[11] For basic peptides, 0.1% acetic acid can aid solubility, while acidic peptides may dissolve better in dilute ammonium bicarbonate.
-
Stock Solutions: Prepare concentrated stock solutions, aliquot into single-use volumes, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can degrade the peptide.[11][12][13]
Essential Controls for Self-Validating Protocols
Every experiment must include a set of controls to ensure the results are valid and interpretable.
-
Positive Control: Native LHRH (GnRH) must be run in parallel to establish the maximum biological response in the chosen assay system.
-
Negative Control (Vehicle): The solvent used to dissolve the peptide (e.g., buffer with 0.1% DMSO) must be tested alone to ensure it has no effect on the assay outcome.
-
Antagonist Control (for functional assays): A known GnRH antagonist (e.g., Cetrorelix) can be used to confirm that the observed effects of LHRH or its analogs are specifically mediated through the GnRH receptor.
PART 2: Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (IC50 and Ki) of Des-tyr(5)-LHRH for the GnRH receptor using a competitive radioligand binding assay. This protocol is the gold standard for quantifying ligand-receptor interactions.[15]
// Nodes
A [label="1. Prepare Membranes\n(from GnRHR-expressing cells)", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="2. Set up Assay Plate\n(96-well format)", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="Add Components:\n- Membranes\n- Radioligand (e.g., ¹²⁵I-LHRH)\n- Unlabeled Competitor\n(LHRH or Des-tyr(5)-LHRH)", fillcolor="#FFFFFF", fontcolor="#202124"];
D [label="3. Incubate\n(e.g., 60 min at 30°C)\nTo reach equilibrium", fillcolor="#4285F4", fontcolor="#FFFFFF"];
E [label="4. Separate Bound/Free\nRapid vacuum filtration\n(GF/C filters)", fillcolor="#FBBC05", fontcolor="#202124"];
F [label="5. Wash Filters\n(Ice-cold buffer)", fillcolor="#FBBC05", fontcolor="#202124"];
G [label="6. Quantify Radioactivity\n(Scintillation Counter)", fillcolor="#34A853", fontcolor="#FFFFFF"];
H [label="7. Data Analysis\nPlot % specific binding vs. [Competitor]\nCalculate IC₅₀ and Ki", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
}
endom
Caption: Workflow for Competitive Radioligand Binding Assay.
Methodology:
-
Membrane Preparation:
a. Culture HEK293 cells stably expressing the human GnRH receptor to ~90% confluency.
b. Harvest cells and wash with ice-cold PBS.
c. Lyse the cells in a cold hypotonic buffer (e.g., 50mM Tris-HCl) using a Dounce homogenizer.
d. Centrifuge the lysate at low speed (e.g., 1,000 x g) to remove nuclei.
e. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[16]
f. Wash the membrane pellet, then resuspend in assay buffer. Determine protein concentration using a BCA assay. Store aliquots at -80°C.
-
Assay Setup (96-well plate):
a. Total Binding: Add receptor membranes, a fixed concentration of radioligand (e.g., [¹²⁵I]Triptorelin, near its Kd), and assay buffer.
b. Non-specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of unlabeled native LHRH (e.g., 1 µM) to displace all specific binding.
c. Competition Curve: Add receptor membranes, radioligand, and increasing concentrations of the unlabeled test compound (Des-tyr(5)-LHRH) or native LHRH (for positive control curve).
-
Incubation:
a. Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[16]
-
Filtration and Washing:
a. Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter (e.g., GF/C, presoaked in 0.3% PEI) using a cell harvester.[16] This separates the membrane-bound radioligand from the free radioligand.
b. Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification and Analysis:
a. Dry the filters and measure the trapped radioactivity using a scintillation counter.
b. Calculate Specific Binding = Total Binding - Non-specific Binding.
c. Plot the percentage of specific binding against the log concentration of the competitor.
d. Use non-linear regression (one-site fit) to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).[17]
e. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
Protocol 2: In Vitro Functional Assay - Calcium Mobilization
Objective: To measure the ability of Des-tyr(5)-LHRH to stimulate intracellular calcium release via the GnRH receptor, providing a functional measure of its agonist or antagonist activity.
// Nodes
A [label="1. Plate Cells\n(e.g., CHO-GnRHR) in a\nblack-wall, clear-bottom 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="2. Prepare & Add Loading Buffer\n(Assay buffer + Fluo-4 AM dye +\nPluronic F-127)", fillcolor="#FFFFFF", fontcolor="#202124"];
C [label="3. Incubate Plate\n(~60 min at 37°C)\nAllows dye to enter cells and de-esterify", fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="4. Place Plate in Reader\n(e.g., FLIPR, FlexStation)", fillcolor="#FBBC05", fontcolor="#202124"];
E [label="5. Measure Baseline Fluorescence\n(Ex/Em ~490/525 nm)", fillcolor="#FBBC05", fontcolor="#202124"];
F [label="6. Add Compound & Measure\nAutomated injection of LHRH or\nDes-tyr(5)-LHRH while continuously\nreading fluorescence", fillcolor="#34A853", fontcolor="#FFFFFF"];
G [label="7. Data Analysis\nCalculate ΔF/F or Peak Fluorescence\nPlot dose-response curve\nCalculate EC₅₀", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
endom
Caption: Workflow for Calcium Mobilization Assay.
Methodology:
-
Cell Plating:
a. Seed GnRHR-expressing cells (e.g., CHO-K1 or αT3-1 cells) into a black-wall, clear-bottom 96-well plate at a density of 40,000-80,000 cells/well.[18]
b. Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Dye Loading:
a. Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye like Fluo-4 AM (e.g., 2 µM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[18]
b. The solution should also contain a non-ionic surfactant like Pluronic F-127 (e.g., 0.02%) to aid dye solubilization and an anion transport inhibitor like probenecid (e.g., 2.5 mM) to prevent dye leakage from the cells.[19][20]
c. Remove the cell culture medium and add 100 µL of the dye-loading solution to each well.
d. Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[18]
-
Measurement:
a. Place the plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.
b. Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[18]
c. Record a stable baseline fluorescence for several seconds.
d. The instrument will then automatically inject a specific volume of the test compound (e.g., 20 µL of a 6X concentrated solution of Des-tyr(5)-LHRH or LHRH) into each well while continuously recording the fluorescence signal for 2-3 minutes.
-
Data Analysis:
a. The response is typically measured as the change in fluorescence (ΔF) over the initial baseline fluorescence (F), or as the peak fluorescence intensity.
b. For agonist testing, plot the response against the log concentration of Des-tyr(5)-LHRH to generate a dose-response curve and calculate the EC50 (concentration for 50% maximal effect).
c. For antagonist testing, pre-incubate the cells with Des-tyr(5)-LHRH for a few minutes before challenging with a fixed concentration (e.g., EC80) of native LHRH. An antagonist will cause a rightward shift in the LHRH dose-response curve.
Protocol 3: In Vivo Electrophysiological Recording of GnRH Neurons
Objective: To assess the direct effect of Des-tyr(5)-LHRH on the electrical activity (action potential firing) of identified GnRH neurons in an anesthetized mouse model. This is an advanced technique requiring significant surgical and electrophysiological expertise.
Methodology Overview:
-
Animal Model: Use a transgenic mouse line where GnRH neurons express a fluorescent reporter (e.g., GnRH-GFP) to allow for targeted visualization.
-
Surgical Preparation:
a. Anesthetize the mouse (e.g., with pentobarbital).[21]
b. Perform a transpharyngeal surgical approach to expose the ventral surface of the brain, including the area where GnRH neurons are located (e.g., anterior hypothalamic area).[7][21] This is a complex procedure that involves drilling through the sphenoid bone.[7]
-
Neuron Identification and Recording:
a. Place the anesthetized mouse on the stage of an upright microscope equipped for both fluorescence and electrophysiology.
b. Identify GnRH-GFP neurons using fluorescence microscopy.
c. Using a micromanipulator, carefully approach a target neuron with a glass microelectrode filled with artificial cerebrospinal fluid (aCSF).[22]
d. Establish an on-cell (loose-seal) patch-clamp recording to monitor the spontaneous action potential firing of the neuron without disrupting its intracellular contents.[7][22]
-
Pharmacological Testing:
a. After establishing a stable baseline recording of the neuron's firing rate for several minutes, administer Des-tyr(5)-LHRH.
b. Administration can be achieved by adding the peptide to the aCSF being perfused over the brain surface or via localized microinjection (pico-ejection) near the recorded neuron.
c. Continuously record the neuron's firing rate during and after peptide application to observe any changes (excitation, inhibition, or no effect).
d. As a positive control, application of native LHRH or a potent agonist like kisspeptin should elicit a robust change in firing rate.[7]
-
Data Analysis:
a. Analyze the electrophysiological traces to calculate the firing frequency (in Hz) before, during, and after drug application.
b. Use statistical tests (e.g., paired t-test) to determine if the change in firing rate is significant.
Protocol 4: Quantification of Peptides in Brain Tissue by LC-MS/MS
Objective: To accurately measure the concentration of Des-tyr(5)-LHRH in specific brain regions following systemic or central administration, providing crucial pharmacokinetic data.
Methodology Overview:
-
Sample Collection:
a. Following administration of Des-tyr(5)-LHRH, euthanize the animal at a specified time point.
b. To prevent post-mortem degradation of peptides, rapid tissue harvesting is critical. Microwave fixation of the brain is the gold standard for preserving neuropeptide levels.[23]
c. Dissect the brain on ice and isolate the regions of interest (e.g., hypothalamus, pituitary). Immediately flash-freeze the samples in liquid nitrogen and store at -80°C.
-
Sample Preparation and Peptide Extraction:
a. Weigh the frozen tissue sample.
b. Homogenize the tissue in an acidic extraction buffer (e.g., water/acetonitrile with 0.1% trifluoroacetic acid - TFA) to precipitate proteins and extract peptides.[24] This step must include a heavy-isotope-labeled internal standard (e.g., Des-tyr(5)-LHRH with ¹³C or ¹⁵N labeled amino acids) for accurate quantification.
c. Centrifuge the homogenate at high speed and collect the supernatant.
d. Crucial Step: Solid-Phase Extraction (SPE). Peptides must be cleaned and concentrated from the complex tissue extract. Use a C18 SPE cartridge to bind the peptide, wash away salts and contaminants, and elute the purified peptide with a high-organic solvent mixture.[24] The use of ion-pairing agents like TFA or HFBA can significantly improve recovery for basic peptides.[25]
e. Dry the eluted sample in a vacuum centrifuge.
-
LC-MS/MS Analysis:
a. Reconstitute the dried peptide extract in an appropriate mobile phase (e.g., water/acetonitrile/0.1% formic acid).[26]
b. Inject the sample into a liquid chromatography (LC) system, typically using a reversed-phase C18 column, to separate the analyte from other components.
c. The eluent from the LC is directed into a tandem mass spectrometer (MS/MS), such as a triple quadrupole instrument.
d. The mass spectrometer is set to a specific Multiple Reaction Monitoring (MRM) mode. It selectively monitors for a specific precursor ion (the molecular weight of Des-tyr(5)-LHRH) and its specific fragment ions, providing extremely high selectivity and sensitivity.[27]
e. Separate MRM transitions are monitored for the native peptide and the heavy-isotope-labeled internal standard.
-
Data Analysis:
a. Quantify the amount of Des-tyr(5)-LHRH by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
b. Determine the concentration in the original tissue sample by comparing this ratio to a standard curve prepared with known amounts of the peptide and internal standard.
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NovoPro. (2017, March 29). Handling and Storage of Synthetic Peptides. NovoPro. [Link]
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LifeTein. (2026, February 27). Peptide Synthesis: Handling and Storage of Synthetic Peptides. LifeTein. [Link]
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Constantin, S., & Herbison, A. E. (2025, August 5). Transpharyngeal Exposure of GnRH Neurons. Bio-protocol. [Link]
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GenScript. Peptide Storage and Handling Guidelines. GenScript. [Link]
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Constantin, S., Iremonger, K. J., & Herbison, A. E. (2013, May 29). In Vivo Recordings of GnRH Neuron Firing Reveal Heterogeneity and Dependence upon GABA A Receptor Signaling. Journal of Neuroscience. [Link]
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2BScientific. How to Store Peptides | Best Practices for Researchers. 2BScientific. [Link]
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Pepermans, K., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. [Link]
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Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]
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De Luca, S., et al. (2015). Novel peptidomimetics related to gonadotropin-releasing hormone (GnRH). MedChemComm. [Link]
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Al-Azawi, F. Y. (2024, December 28). Synthesis and Biological Evaluation of Two New Analogues of Gonadotropin Releasing Hormone (GnRH)D-alanine. Iraqi Journal of Pharmaceutical Sciences. [Link]
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Molecular Devices. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Molecular Devices. [Link]
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Tsentidou, E. I., et al. (2023, October 16). Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer. Molecules. [Link]
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Hatcher, N. G., et al. (2006). Identification and Quantification of Neuropeptides in Brain Tissue by Capillary Liquid Chromatography Coupled Off-Line to MALDI-. CDC Stacks. [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Flanagan, C. A., et al. (2017, October 24). Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. Frontiers in Endocrinology. [Link]
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Creative Bioarray. Radioligand Binding Assay. Creative Bioarray. [Link]
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Jo, Y., & Parhar, I. S. (2012, October 29). Recording Electrical Activity from Identified Neurons in the Intact Brain of Transgenic Fish. Journal of Visualized Experiments. [Link]
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Anapharm Bioanalytics. (2025, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. [Link]
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Wang, T., et al. (2012, December 20). A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists. The Open Biology Journal. [Link]
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Alfa Cytology. Competitive Radioligand Binding Assays. Alfa Cytology. [Link]
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Hatcher, N. G., et al. (2006, May 28). Identification and Quantification of Neuropeptides in Brain Tissue by Capillary Liquid Chromatography Coupled Off-Line to MALDI-TOF and MALDI-TOF/TOF-MS. Analytical Chemistry. [Link]
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Liu, Y., et al. (2025, May 16). In-vivo properties and functional subtypes of gonadotropin-releasing hormone neurons. iScience. [Link]
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ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. [Link]
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Lu, Z. L., et al. (2005, August 19). Mutations Remote From the Human Gonadotropin-Releasing Hormone (GnRH) Receptor-Binding Sites Specifically Increase Binding Affinity for GnRH II but Not GnRH I. Journal of Biological Chemistry. [Link]
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ResearchGate. (n.d.). Design and Synthesis of Gonadotropin Releasing Hormone (GnRH) Peptide Analogues Conjugated with Anthraquinone for Selective Immunosuppression. ResearchGate. [Link]
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Iremonger, K., et al. (2024, September 5). Multi-dimensional oscillatory activity of mouse GnRH neurons in vivo. eLife. [Link]
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Li, W., et al. (2018). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods. [Link]
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Ghesquière, B., et al. (2019, July 16). A simple approach for accurate peptide quantification in MS-based proteomics. bioRxiv. [Link]
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ResearchGate. (n.d.). (PDF) Design and Synthesis of Gonadotropin Releasing Hormone (GnRH) Peptide Analogues Conjugated with Anthraquinone for Selective Immunosuppression. ResearchGate. [Link]
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Lim, S., et al. (2017, December 9). Recent Development of Non-Peptide GnRH Antagonists. Molecules. [Link]
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Gründker, C., & Schlotthauer, I. (2015). The Role of Gonadotropin-Releasing Hormone in Cancer Cell Proliferation and Metastasis. Frontiers in Endocrinology. [Link]
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The Global Library of Women's Medicine. (2013, February 15). Gonadotropin-releasing Hormone (GnRH) and the GnRH Receptor (GnRHR). GLOWM. [Link]
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Wikipedia. (n.d.). Gonadotropin-releasing hormone receptor. Wikipedia. [Link]
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Wikipedia. (n.d.). Gonadotropin-releasing hormone antagonist. Wikipedia. [Link]
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Fjellestad-Paulsen, A., et al. (2004, November 15). Non-peptidic GnRH receptor antagonists. Current Topics in Medicinal Chemistry. [Link]
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Kumar, P., & Sharma, A. (2024, December 31). GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. International Journal of Peptide Research and Therapeutics. [Link]
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